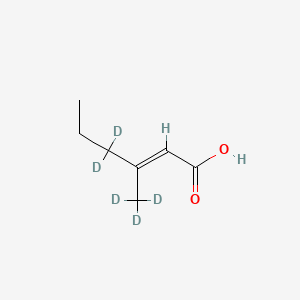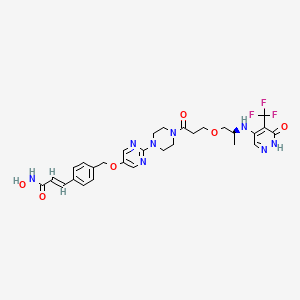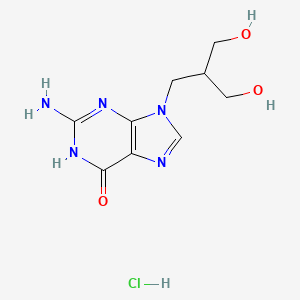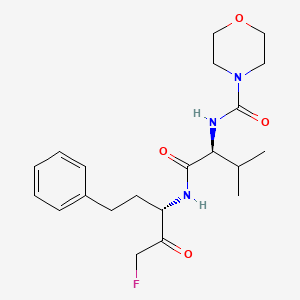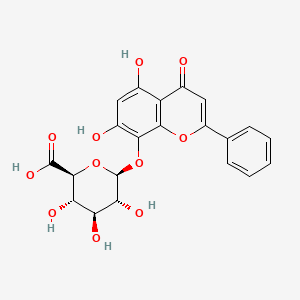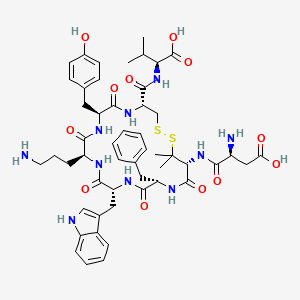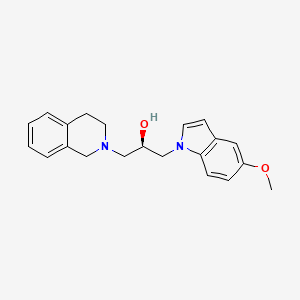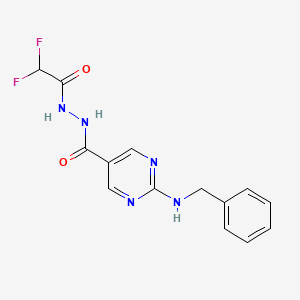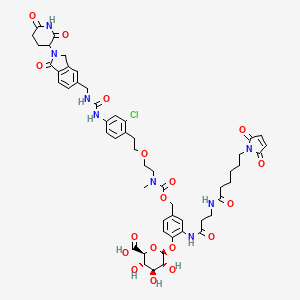
S6(229-239), Amide, biotinalyted
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S6(229-239), Amide, biotinalyted is a biologically active peptide that serves as a substrate for Rho-Kinase II . This compound is often used in scientific research due to its specific interactions and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S6(229-239), Amide, biotinalyted involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
S6(229-239), Amide, biotinalyted primarily undergoes phosphorylation reactions. It is phosphorylated by protein kinase C at specific serine residues .
Common Reagents and Conditions
Reagents: Protein kinase C, ATP (adenosine triphosphate)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity.
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be further analyzed for its biological activity .
科学的研究の応用
S6(229-239), Amide, biotinalyted is widely used in various fields of scientific research:
Chemistry: As a model substrate for studying kinase activity and enzyme kinetics.
Biology: In cell signaling studies to understand the role of phosphorylation in cellular processes.
Medicine: As a tool for investigating the mechanisms of diseases related to kinase dysregulation.
Industry: In the development of kinase inhibitors and other therapeutic agents
作用機序
S6(229-239), Amide, biotinalyted exerts its effects by serving as a substrate for Rho-Kinase II. The enzyme phosphorylates specific serine residues on the peptide, leading to changes in its activity and interactions. This phosphorylation event is crucial for various cellular processes, including cytoskeletal dynamics and cell motility .
類似化合物との比較
Similar Compounds
S6 Kinase Substrate (229-239): A non-biotinylated version of the peptide that also serves as a substrate for S6 kinase.
Biotinylated Peptides: Other peptides conjugated with biotin for use in affinity purification and detection assays.
Uniqueness
S6(229-239), Amide, biotinalyted is unique due to its specific sequence and biotinylation, which allows for easy detection and purification. Its role as a substrate for Rho-Kinase II makes it particularly valuable in studies related to kinase activity and signaling pathways .
特性
分子式 |
C64H119N27O15S |
|---|---|
分子量 |
1538.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H119N27O15S/c1-32(2)27-41(56(102)85-37(16-11-23-75-60(67)68)51(97)80-34(5)49(66)95)87-58(104)43(29-92)89-59(105)44(30-93)88-57(103)42(28-33(3)4)86-55(101)40(19-14-26-78-63(73)74)84-54(100)39(18-13-25-77-62(71)72)83-53(99)38(17-12-24-76-61(69)70)82-52(98)36(15-9-10-22-65)81-50(96)35(6)79-47(94)21-8-7-20-46-48-45(31-107-46)90-64(106)91-48/h32-46,48,92-93H,7-31,65H2,1-6H3,(H2,66,95)(H,79,94)(H,80,97)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,102)(H,86,101)(H,87,104)(H,88,103)(H,89,105)(H4,67,68,75)(H4,69,70,76)(H4,71,72,77)(H4,73,74,78)(H2,90,91,106)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |
InChIキー |
BXQIKXYZFCTVNZ-FKGLRCEBSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



